molecular formula C11H10N2 B3351194 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline CAS No. 34086-61-8

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline

Cat. No.: B3351194
CAS No.: 34086-61-8
M. Wt: 170.21 g/mol
InChI Key: MVYNJRWXFSDRQI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline is a heterocyclic compound that features a fused pyrrole and quinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antitumor, antimicrobial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline typically involves a Friedländer condensation reaction. This reaction is catalyzed by acids and can be performed in the absence of solvents . The process involves the condensation of an amino ketone with an aldehyde or ketone, leading to the formation of the quinoline ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Friedländer condensation reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, and DNA repair pathways . These interactions contribute to its potential antitumor and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-9-8(3-1)7-11-10(13-9)5-6-12-11/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNJRWXFSDRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=CC=CC=C3N=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298905
Record name 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34086-61-8
Record name NSC126870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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